molecular formula C22H20N2O B2755465 N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 852136-76-6

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2755465
CAS No.: 852136-76-6
M. Wt: 328.415
InChI Key: WPELLEBIAOWNNP-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methyl group at the 2-position and a naphthalene ring attached to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole derivative is then methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Acetamide Formation: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-(naphthalen-1-yl)acetyl chloride.

    Coupling Reaction: Finally, the 2-(naphthalen-1-yl)acetyl chloride is coupled with the methylated indole derivative in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The naphthalene ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((2-methyl-1H-indol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide: Similar structure but with the indole methyl group at the 3-position.

    N-((2-methyl-1H-indol-5-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the specific positioning of the methyl group on the indole ring and the presence of the naphthalene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-15-11-19-12-16(9-10-21(19)24-15)14-23-22(25)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPELLEBIAOWNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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